molecular formula C12H14O B6207667 3,3-dimethyl-2-phenylcyclobutan-1-one CAS No. 118526-95-7

3,3-dimethyl-2-phenylcyclobutan-1-one

Cat. No.: B6207667
CAS No.: 118526-95-7
M. Wt: 174.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-phenylcyclobutan-1-one is an organic compound with the molecular formula C12H14O It is a cyclobutanone derivative characterized by a phenyl group and two methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-phenylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-buten-1-ol with a strong acid, such as sulfuric acid, which induces cyclization to form the cyclobutanone ring. Another method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 3,3-dimethyl-2-butanone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyclobutanone to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of 3,3-dimethyl-2-phenylcyclobutanol or 3,3-dimethyl-2-phenylcyclobutane.

    Substitution: Formation of nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

3,3-Dimethyl-2-phenylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-phenylcyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclobutan-1-one: Lacks the two methyl groups, resulting in different chemical reactivity and physical properties.

    2-Phenylcyclobutan-1-one: Similar structure but with the phenyl group attached to a different carbon, affecting its reactivity and applications.

    3,3-Dimethylcyclobutan-1-one: Lacks the phenyl group, leading to different chemical behavior and uses.

Uniqueness

3,3-Dimethyl-2-phenylcyclobutan-1-one is unique due to the presence of both phenyl and dimethyl groups on the cyclobutane ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

118526-95-7

Molecular Formula

C12H14O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.